REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:9]([CH2:10][N+:11]([O-])=O)=[CH:8][C:7]([Br:14])=[CH:6][C:5]=1[F:15].C([O-])=O.[NH4+].N>CO.C(Cl)Cl.[Zn]>[Br:14][C:7]1[CH:8]=[C:9]2[C:4](=[C:5]([F:15])[CH:6]=1)[C:3](=[O:2])[NH:11][CH2:10]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1C[N+](=O)[O-])Br)F)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
results in an exothermic reaction
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
affords a tan solid
|
Type
|
WASH
|
Details
|
washed with 10% NaOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a white solid, which
|
Type
|
CUSTOM
|
Details
|
is triturated further with small amounts of DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |